molecular formula C7H10N2O B1485414 trans-2-(1H-imidazol-1-yl)cyclobutan-1-ol CAS No. 2157621-68-4

trans-2-(1H-imidazol-1-yl)cyclobutan-1-ol

Cat. No. B1485414
CAS RN: 2157621-68-4
M. Wt: 138.17 g/mol
InChI Key: QGULLMCUBBDAMD-RNFRBKRXSA-N
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Description

Synthesis Analysis

The synthesis of imidazole-containing compounds is a topic of significant interest in the field of medicinal chemistry . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen,

Scientific Research Applications

Chemoenzymatic Synthesis

The compound trans-2-(1H-imidazol-1-yl)cyclobutan-1-ol and its analogs have been synthesized through chemoenzymatic approaches. These syntheses involve enzymatic resolution of racemic cycloalkanol analogs, followed by diverse substitution methodologies. The use of lipase from Candida antarctica type B has been highlighted for its efficiency in the enzymatic resolution of racemic-trans-2-(1H-imidazol-1-yl)cycloalkanamines, leading to the preparation of enantiopure cis- and trans-isomers. This method combines chemical and enzymatic steps to achieve high enantiomeric purities of the target compounds, which are valuable in various chemical and pharmaceutical applications (S. Alatorre-Santamaría et al., 2011).

Application in Organocatalysis and Toxicity Studies

Optically active 3-(1H-imidazol-1-yl)cyclohexanol-based ionic liquids, prepared through a chemoenzymatic process, have been explored for their application in organocatalysis and toxicity studies. These compounds have shown promise as phase-transfer catalysts in the Michael addition of diethyl malonate to trans-chalcone. Their structural implications through a systematic synthetic approach have also been evaluated for their toxicity against E. coli cells, highlighting the potential of these molecules in the development of new catalytic systems with reduced environmental impact (C. E. Paul et al., 2012).

Exploring the Transphobia Effect on Heteroleptic NHC Cycloplatinated Complexes

Research has been conducted to explore the transphobia effect on heteroleptic NHC cycloplatinated complexes involving the synthesis of 1-(4-cyanophenyl)-1H-imidazol. This study has provided insights into the coordination chemistry of these complexes, discussing the geometries of cis- and trans-(C*,L) isomers and their implications for molecular design in catalysis and material science. Theoretical calculations supported the experimental findings, contributing to a better understanding of the trans influence in such metal-organic frameworks (S. Fuertes et al., 2015).

properties

IUPAC Name

(1R,2R)-2-imidazol-1-ylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-7-2-1-6(7)9-4-3-8-5-9/h3-7,10H,1-2H2/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGULLMCUBBDAMD-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(1H-imidazol-1-yl)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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